molecular formula C6H14ClNO B1523709 2-(Azetidin-3-yl)propan-2-ol hydrochloride CAS No. 1357923-33-1

2-(Azetidin-3-yl)propan-2-ol hydrochloride

Cat. No. B1523709
CAS RN: 1357923-33-1
M. Wt: 151.63 g/mol
InChI Key: ZDTIEZKFOLVALT-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)propan-2-ol hydrochloride, also known as 2-Azetidinol hydrochloride, is an organic compound with a diverse range of applications in the fields of pharmaceuticals, biochemistry, and organic synthesis. It is a colorless, water-soluble solid with a molecular weight of 202.6 g/mol and a melting point of 148-149°C. 2-Azetidinol hydrochloride is a versatile starting material for the synthesis of many other compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used as an intermediate in the synthesis of a variety of heterocyclic compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Transformation to 3-Aryl-2-(ethylamino)propan-1-ols : trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones were transformed into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH(4), involving intermediate stages of 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines (Mollet, D’hooghe, & de Kimpe, 2011).
  • Synthesis of Novel 1-(1-Aryl-3-hydroxypropyl)aziridines : Reactivity studies show that 4-aryl-1-(2-chloroethyl)azetidin-2-ones can transform into novel 1-(1-aryl-3-hydroxypropyl)aziridines, providing insights into beta-lactams conversion into aziridine derivatives (D’hooghe, Dekeukeleire, & de Kimpe, 2008).

Industrial Synthesis

  • Optimized Process for 1-Benzylazetidin-3-ol : An optimized process for synthesizing 1-benzylazetidin-3-ol, a starting material in the commercial production of azetidin-3-ol hydrochloride, is highlighted. This process is economically beneficial and uses low-cost materials (Reddy et al., 2011).

Biological Activities and Applications

  • Antifungal Evaluation : 1,2,3-Triazole derivatives, including compounds like 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, have shown potential antifungal activity against Candida strains, indicating possibilities for drug development (Lima-Neto et al., 2012).

Antimicrobial Activity

  • Synthesis of Azetidin-2-One Derivatives : The creation of azetidin-2-one derivatives, such as those from 2-chloro-3-formyl quinolines, demonstrates significant antibacterial and antifungal properties, making them potential candidates for antimicrobial drugs (Nayak, Shrivastava, & Singhai, 2016).

Drug Discovery Building Blocks

  • 3-((Hetera)cyclobutyl)azetidines : These compounds, designed as stretched analogues of piperidine, piperazine, and morpholine, are synthesized from 2-(azetidin-3-yl)propane-1,3-diol. They offer increased size and conformational flexibility, making them valuable for lead optimization in drug discovery (Feskov et al., 2019).

properties

IUPAC Name

2-(azetidin-3-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2,8)5-3-7-4-5;/h5,7-8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTIEZKFOLVALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)propan-2-ol hydrochloride

CAS RN

1357923-33-1
Record name 3-Azetidinemethanol, α,α-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357923-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(azetidin-3-yl)propan-2-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (0.87 g, 4.04 mmol) in DCM (15 mL) at 0° C. was added 4 M HCl in dioxane (8.08 mL, 16.16 mmol) dropwise. The reaction was stirred overnight at RT. The reaction mixture was concentrated and dried in vacuo to generate 2-(azetidin-3-yl)propan-2-ol hydrochloride as a brown solid (0.44 g, 71.8% yield).
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.08 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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